molecular formula C42H41N5O8 B12709191 5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate CAS No. 93966-65-5

5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate

Cat. No.: B12709191
CAS No.: 93966-65-5
M. Wt: 743.8 g/mol
InChI Key: QWQBQXFKPJODCG-BMPTZRATSA-N
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Description

5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes a guanosine base modified with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves multiple stepsThe final steps involve the addition of the 2’-deoxy and n-(2-methyl-1-oxopropyl) groups, and the benzoate ester formation .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated equipment to handle the multiple steps efficiently. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of nucleic acid interactions and modifications.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves its interaction with nucleic acids. The compound can integrate into DNA or RNA, disrupting normal cellular processes. This integration can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

93966-65-5

Molecular Formula

C42H41N5O8

Molecular Weight

743.8 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate

InChI

InChI=1S/C42H41N5O8/c1-26(2)38(48)45-41-44-37-36(39(49)46-41)43-25-47(37)35-23-33(55-40(50)27-11-7-5-8-12-27)34(54-35)24-53-42(28-13-9-6-10-14-28,29-15-19-31(51-3)20-16-29)30-17-21-32(52-4)22-18-30/h5-22,25-26,33-35H,23-24H2,1-4H3,(H2,44,45,46,48,49)/t33-,34+,35+/m0/s1

InChI Key

QWQBQXFKPJODCG-BMPTZRATSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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